molecular formula C23H37N11O12S B12578474 Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine CAS No. 583058-75-7

Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine

Cat. No.: B12578474
CAS No.: 583058-75-7
M. Wt: 691.7 g/mol
InChI Key: TVMSGJYUGLSHHT-LBPRGKRZSA-N
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Description

Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine is a peptide compound composed of multiple glycine residues and a single cysteine residue. This compound is notable for its unique structure, which includes a central cysteine residue flanked by multiple glycine residues. The presence of cysteine introduces a thiol group, which can participate in various biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation of the Resin: The resin is activated to allow the first glycine residue to attach.

    Coupling Reactions: Each glycine residue is added sequentially using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

    Introduction of Cysteine: The cysteine residue is introduced at the appropriate position using similar coupling reagents.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize the thiol group.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.

    Substitution: Alkylating agents such as iodoacetamide can react with the thiol group.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of the free thiol group.

    Substitution: Formation of alkylated cysteine derivatives.

Scientific Research Applications

Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions involving thiol groups.

    Biology: Investigated for its role in protein folding and stability due to the presence of cysteine.

    Industry: Used in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine involves its ability to form disulfide bonds through the thiol group of cysteine. This property allows it to participate in redox reactions and influence the structural stability of proteins. The peptide can interact with various molecular targets, including enzymes and receptors, through its thiol group and glycine residues.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycylglycylglycylglycylglycylglycylglycine: A peptide composed entirely of glycine residues.

    Glycylglycylglycylglycylglycyl-L-alanylglycylglycylglycylglycylglycine: A similar peptide with an alanine residue instead of cysteine.

Uniqueness

Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine is unique due to the presence of the cysteine residue, which introduces a reactive thiol group. This thiol group allows the peptide to participate in redox reactions and form disulfide bonds, distinguishing it from peptides composed solely of glycine or other amino acids.

Properties

CAS No.

583058-75-7

Molecular Formula

C23H37N11O12S

Molecular Weight

691.7 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[(2R)-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C23H37N11O12S/c24-1-13(35)25-2-14(36)26-3-15(37)28-6-18(40)31-9-21(43)34-12(11-47)23(46)33-8-20(42)30-5-17(39)27-4-16(38)29-7-19(41)32-10-22(44)45/h12,47H,1-11,24H2,(H,25,35)(H,26,36)(H,27,39)(H,28,37)(H,29,38)(H,30,42)(H,31,40)(H,32,41)(H,33,46)(H,34,43)(H,44,45)/t12-/m0/s1

InChI Key

TVMSGJYUGLSHHT-LBPRGKRZSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)S

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)S

Origin of Product

United States

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